molecular formula C19H23N5O3 B3639622 (5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3639622
M. Wt: 369.4 g/mol
InChI Key: AZDODCSWSZVLIP-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines elements of cyclohexene, pyrimidine, and diazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione involves multiple steps, starting with the preparation of the cyclohexenyl ethyl intermediate. This intermediate is then reacted with a dimethylaminopyrimidine derivative under controlled conditions to form the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, (5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of (5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of structural elements, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-23(2)18-20-11-14(12-21-18)10-15-16(25)22-19(27)24(17(15)26)9-8-13-6-4-3-5-7-13/h6,10-12H,3-5,7-9H2,1-2H3,(H,22,25,27)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDODCSWSZVLIP-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione

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